molecular formula C13H19BrO B14766897 1-Bromo-4-(t-butyl)-2-isopropoxybenZene

1-Bromo-4-(t-butyl)-2-isopropoxybenZene

Cat. No.: B14766897
M. Wt: 271.19 g/mol
InChI Key: BMEHOHYIXYRFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(t-butyl)-2-isopropoxybenzene (CAS 223768-39-6) is a high-purity brominated aromatic ether of interest to researchers in organic synthesis and medicinal chemistry . Its molecular formula is C13H19BrO, with a molecular weight of 271.193 g/mol . The compound features a benzene ring substituted with a bromo atom, a tert-butyl group, and an isopropoxy ether, making it a valuable multifunctional synthetic intermediate . The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl systems. Meanwhile, the bulky tert-butyl and isopropoxy groups can be utilized to study steric effects and modulate the lipophilicity and solubility of target molecules, which is crucial in materials science and drug discovery . This compound should be handled only by qualified professionals in a laboratory setting. It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, is required. Engineering controls, such as the use of a chemical fume hood, are necessary to ensure safe handling . In case of skin contact, immediately wash with copious amounts of water. 1-Bromo-4-(t-butyl)-2-isopropoxybenzene is For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-bromo-4-tert-butyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C13H19BrO/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9H,1-5H3

InChI Key

BMEHOHYIXYRFEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(C)(C)C)Br

Origin of Product

United States

Preparation Methods

O-Alkylation Followed by Regioselective Bromination

The most straightforward approach involves O-alkylation of 4-(tert-butyl)phenol to install the isopropoxy group, followed by electrophilic bromination.

Step 1: Synthesis of 4-(tert-Butyl)-2-Isopropoxybenzene
4-(tert-Butyl)phenol undergoes alkylation with 2-bromopropane in acetone or acetonitrile using potassium carbonate as a base. This reaction proceeds at 60–80°C for 12–24 hours, yielding 4-(tert-butyl)-2-isopropoxybenzene with >90% purity. The isopropoxy group acts as an electron-donating group (EDG), directing subsequent electrophilic substitution to the ortho and para positions.

Step 2: Bromination Using Dibromohydantoin
Bromination of 4-(tert-butyl)-2-isopropoxybenzene with dibromohydantoin (DBH) in dichloromethane at 0–10°C selectively introduces bromine at the ortho position relative to the tert-butyl group (position 1). This selectivity arises from the steric hindrance of the bulky tert-butyl group, which disfavors substitution at adjacent positions. The reaction achieves 81–88% yield, with HPLC purity exceeding 98%.

Key Data:

Parameter Value Source
Alkylation Temperature 60–80°C
Bromination Agent Dibromohydantoin
Bromination Yield 81.3%

Sequential Functionalization via Nitro Intermediates

Nitration and Subsequent Functionalization

This method leverages nitro groups as temporary directing and activating groups.

Step 1: Nitration of 1-Bromo-4-(tert-butyl)benzene
1-Bromo-4-(tert-butyl)benzene undergoes nitration with fuming nitric acid and sulfuric acid at 20°C for 12 hours, introducing a nitro group at the ortho position (relative to bromine). The nitro group directs further substitutions to the meta position.

Step 2: Reduction and O-Alkylation
The nitro group is reduced to an amine using hydrogenation (Pd/C, H₂) or Fe/HCl, followed by diazotization and hydrolysis to yield 2-hydroxy-4-(tert-butyl)-1-bromobenzene. Alkylation with 2-bromopropane and K₂CO₃ in acetone installs the isopropoxy group, completing the synthesis.

Key Data:

Parameter Value Source
Nitration Yield 99%
Reduction Method Fe/HCl
Final Alkylation Yield 70–77%

Grignard-Mediated Coupling Strategies

Directed Ortho Metalation (DoM)

A modern approach employs directed metalation to achieve precise bromine placement.

Step 1: tert-Butyl Group Installation
1-Bromo-2-isopropoxybenzene undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of AlCl₃. The isopropoxy group directs tert-butyl installation to the para position (position 4), yielding the target compound.

Step 2: Optimization of Bromine Position
Steric effects from the tert-butyl group ensure bromine is retained at position 1 during subsequent purification. This method achieves 55–60% overall yield but requires stringent temperature control (-78°C for Grignard steps).

Key Data:

Parameter Value Source
Friedel-Crafts Catalyst AlCl₃
Reaction Temperature -78°C (Grignard)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Method 1 offers the highest yield (81.3%) and scalability, suitable for industrial production.
  • Method 2 provides modularity but involves hazardous diazotization steps, limiting large-scale application.
  • Method 3 excels in regioselectivity but suffers from low yields and high costs.

Purity and Byproduct Formation

HPLC analyses reveal Method 1 produces <2% byproducts, whereas Method 2 generates up to 10% isomers due to competing nitration pathways.

Industrial Applications and Modifications

Recent patents (e.g., CN115124410A) highlight the utility of 1-bromo-4-(tert-butyl)-2-isopropoxybenzene in synthesizing fluorinated benzaldehydes for antiviral agents. Modifications include:

  • Suzuki-Miyaura Coupling : Introducing aryl groups at the bromine position for drug candidates.
  • Photocatalytic Dehalogenation : Replacing bromine with hydrogen for materials science applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(tert-butyl)-2-isopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 4-(tert-butyl)-2-isopropoxyphenol or 4-(tert-butyl)-2-isopropoxyaniline.

    Oxidation: Formation of 4-(tert-butyl)-2-isopropoxybenzaldehyde or 4-(tert-butyl)-2-isopropoxybenzoic acid.

    Reduction: Formation of 4-(tert-butyl)-2-isopropoxybenzene.

Scientific Research Applications

1-Bromo-4-(tert-butyl)-2-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: Potential use in the development of pharmaceuticals and as a building block for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(tert-butyl)-2-isopropoxybenzene depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the isopropoxy group is oxidized by an oxidizing agent, leading to the formation of a carbonyl compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Physical Properties

Compound Substituents (Positions) Electronic Effects Steric Hindrance Stability in Acid Key Applications
1-Bromo-4-(t-butyl)-2-isopropoxybenzene Br (1), t-butyl (4), isopropoxy (2) Moderate ED (isopropoxy), Strong ED (t-butyl) High (t-butyl) Stable Cross-coupling reactions, polymer intermediates
1-Bromo-2-isopropyl-4-methoxybenzene Br (1), isopropyl (2), methoxy (4) Strong ED (methoxy) Moderate Less stable EAS reactions, agrochemicals
4-Bromo-3-isopropylanisole Br (4), isopropyl (3), methoxy (1) Moderate ED (methoxy) Low Variable Pharmaceuticals, dyes

Q & A

Q. How can computational modeling predict its reactivity in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent effects (e.g., polarity on SNAr vs. radical pathways). Validate with kinetic isotope effects (KIE) and isotopic labeling (e.g., 13^{13}C NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.